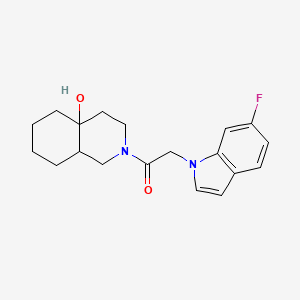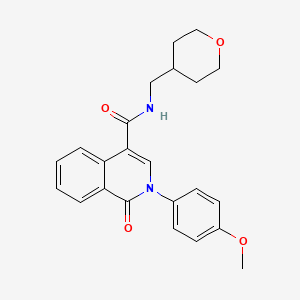![molecular formula C15H15BrN2OS B11142349 4-[2-bromo-5-(1H-pyrrol-1-yl)benzoyl]thiomorpholine](/img/structure/B11142349.png)
4-[2-bromo-5-(1H-pyrrol-1-yl)benzoyl]thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-bromo-5-(1H-pyrrol-1-yl)benzoyl]thiomorpholine is a complex organic compound that features a unique combination of functional groups, including a brominated benzoyl moiety, a pyrrole ring, and a thiomorpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-bromo-5-(1H-pyrrol-1-yl)benzoyl]thiomorpholine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the bromination of 2-amino-5-(1H-pyrrol-1-yl)benzoic acid, followed by the coupling of the brominated intermediate with thiomorpholine under suitable reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[2-bromo-5-(1H-pyrrol-1-yl)benzoyl]thiomorpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzoyl moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrrole ring can be oxidized or reduced to form different derivatives, which may exhibit distinct chemical and biological properties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoyl derivatives, while oxidation and reduction reactions can produce different pyrrole derivatives .
Scientific Research Applications
4-[2-bromo-5-(1H-pyrrol-1-yl)benzoyl]thiomorpholine has several scientific research applications, including:
Medicinal Chemistry: The compound has been investigated for its potential as an antimicrobial and antitumor agent.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with interesting electronic and optical properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-[2-bromo-5-(1H-pyrrol-1-yl)benzoyl]thiomorpholine involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication. In antitumor applications, it may interfere with signaling pathways that regulate cell proliferation and apoptosis . The exact mechanism of action depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
4-[2-bromo-5-(1H-pyrrol-1-yl)benzoyl]thiomorpholine can be compared with other similar compounds, such as:
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides: These compounds also feature a pyrrole ring and a benzoyl moiety, but with different substituents and functional groups.
2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid: This compound contains a pyrrole ring with formyl and methoxymethyl substituents.
The uniqueness of this compound lies in its combination of a brominated benzoyl moiety, a pyrrole ring, and a thiomorpholine ring, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H15BrN2OS |
|---|---|
Molecular Weight |
351.3 g/mol |
IUPAC Name |
(2-bromo-5-pyrrol-1-ylphenyl)-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C15H15BrN2OS/c16-14-4-3-12(17-5-1-2-6-17)11-13(14)15(19)18-7-9-20-10-8-18/h1-6,11H,7-10H2 |
InChI Key |
HOYZWMGSGDNRLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(C=CC(=C2)N3C=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B11142269.png)
![7-(4-Methoxyphenyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11142275.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide](/img/structure/B11142282.png)
![N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B11142289.png)
![N-(4-methoxyphenyl)-2-{1-[2-(4-methylphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11142300.png)
![N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B11142308.png)
![N-[2-{[(4-methylphenyl)carbonyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide](/img/structure/B11142310.png)
![N-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine](/img/structure/B11142318.png)
![2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B11142322.png)
![N-cycloheptyl-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11142331.png)

![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(3-isopropyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide](/img/structure/B11142343.png)
![1-(furan-2-ylmethyl)-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(5-methylfuran-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11142359.png)
